molecular formula C12H23O14P B114419 Di-myo-inositol-1,1'-phosphate CAS No. 143491-08-1

Di-myo-inositol-1,1'-phosphate

Número de catálogo: B114419
Número CAS: 143491-08-1
Peso molecular: 422.28 g/mol
Clave InChI: FIIUDBCIQWHEHT-RXFXWCQRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Di-myo-inositol-1,1'-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C12H23O14P and its molecular weight is 422.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Inositol - Inositol Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Biosynthetic Pathway of Di-myo-inositol-1,1′-phosphate

DIP biosynthesis involves four enzymatic steps, with precursors derived from glucose-6-phosphate (G-6-P) and nucleotide-activated intermediates :

  • Conversion of G-6-P to L-myo-inositol 1-phosphate (I-1-P)

    • Enzyme : L-I-1-P synthase (EC 5.5.1.4)

    • Reaction :

      D Glucose 6 phosphateNAD+L myo inositol 1 phosphate\text{D Glucose 6 phosphate}\xrightarrow{\text{NAD}^+}\text{L myo inositol 1 phosphate}
    • Key features :

      • Rate-limiting step in inositol biosynthesis .

      • Requires NAD⁺ as a cofactor, with NADH recycled during catalysis .

  • Dephosphorylation of I-1-P to myo-inositol

    • Enzyme : I-1-P phosphatase

    • Reaction :

      L myo inositol 1 phosphateMg2+ myo inositol+Pi\text{L myo inositol 1 phosphate}\xrightarrow{\text{Mg}^{2+}}\text{ myo inositol}+\text{P}_i
    • Specificity :

      • Moderately specific for I-1-P, with minimal activity toward G-6-P or β-glycerophosphate .

  • Activation of I-1-P to CDP-inositol (CDP-I)

    • Enzyme : CTP:I-1-P cytidylyltransferase

    • Reaction :

      I 1 P+CTPCDP I+PPi\text{I 1 P}+\text{CTP}\rightarrow \text{CDP I}+\text{PP}_i
    • Thermal stability : Activity detected in Methanococcus igneus extracts at 65–75°C .

  • Condensation of CDP-I with myo-inositol

    • Enzyme : DIP synthase

    • Reaction :

      CDP I+ myo inositolDIP+CMP\text{CDP I}+\text{ myo inositol}\rightarrow \text{DIP}+\text{CMP}
    • Kinetics :

      • Specific activity: 0.75–2.6 nmol·min⁻¹·mg⁻¹ (65–75°C) .

      • Activation energy: ~120 kJ·mol⁻¹ .

Key Enzymatic Activities and Parameters

EnzymeCofactorSpecific Activity (nmol·min⁻¹·mg⁻¹)Activation Energy (kJ·mol⁻¹)
L-I-1-P synthaseNAD⁺5.060–70
I-1-P phosphataseMg²⁺2.354
DIP synthase (65°C)Mg²⁺0.75120
DIP synthase (75°C)Mg²⁺2.6120
Data derived from assays in M. igneus crude extracts .

13C Tracer Experiments with Pyruvate

  • [3-13C]pyruvate :

    • Labels C-1 and C-6 of DIP’s inositol rings via gluconeogenesis.

    • Scrambling via pentose phosphate enzymes (transketolase/transaldolase) distributes label to C-3 and C-4 .

  • [2,3-13C]pyruvate :

    • Incorporates 13C into C-1, C-2, C-5, C-6 (intact 13C₂ units) but scrambling extends labeling to all carbons .

Observed Labeling Patterns

PrecursorLabeled DIP CarbonsMechanism
[3-13C]pyruvateC-1, C-3, C-4, C-6Gluconeogenesis + pentose scrambling
[2,3-13C]pyruvateAll carbonsTransketolase/transaldolase activity

31P NMR Spectroscopy

  • I-1-P synthase :

    • Detected via G-6-P → I-1-P conversion (δ = 4.2 ppm, Jₕₚ = 8.5 Hz) .

    • Competing isomerization to fructose-6-P (δ = 4.0 ppm) observed .

  • DIP synthase :

    • CDP-I (δ = −11 ppm) + myo-inositol → DIP (δ = −0.93 ppm) + CMP (δ = 3.4 ppm) .

Structural and Stereochemical Insights

  • Chirality :

    • DIP from M. igneus has L,L configuration ([α]ᴅ²⁰ = +2.39°), matching Pyrococcus species .

  • Thermostability :

    • High activation energy of DIP synthase (120 kJ·mol⁻¹) aligns with thermophily adaptation .

This synthesis integrates enzymatic, isotopic, and structural data to elucidate DIP’s biosynthetic chemistry. The pathway’s dependence on nucleotide-activated intermediates and pentose phosphate scrambling highlights evolutionary adaptations to extreme environments.

Propiedades

Número CAS

143491-08-1

Fórmula molecular

C12H23O14P

Peso molecular

422.28 g/mol

Nombre IUPAC

bis[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C12H23O14P/c13-1-3(15)7(19)11(8(20)4(1)16)25-27(23,24)26-12-9(21)5(17)2(14)6(18)10(12)22/h1-22H,(H,23,24)/t1?,2?,3-,4+,5-,6+,7-,8-,9-,10-,11?,12?/m1/s1

Clave InChI

FIIUDBCIQWHEHT-RXFXWCQRSA-N

SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)OC2C(C(C(C(C2O)O)O)O)O)O)O)O

SMILES isomérico

[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)O)O

SMILES canónico

C1(C(C(C(C(C1O)O)OP(=O)(O)OC2C(C(C(C(C2O)O)O)O)O)O)O)O

Sinónimos

di-myo-inositol-1,1'-phosphate
di-myoinositol-1,1'-phosphate
Ins-P-Ins

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.